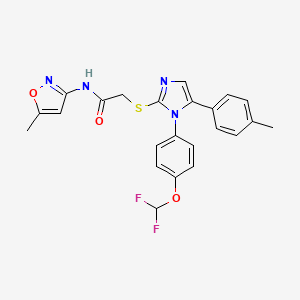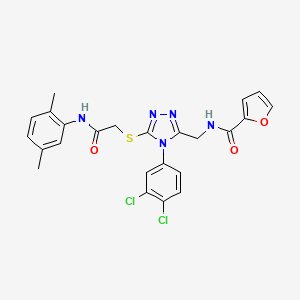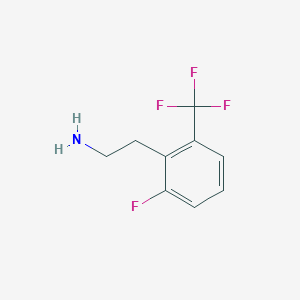
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, is a complex molecule that may be related to the class of acetamide derivatives. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the formation of a thiazole or thiazolidine ring, which is then linked to an acetamide moiety. For example, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides involves the creation of a thiazolidine ring, which is a common structural feature in many biologically active compounds . Although the exact synthesis route for the compound is not provided, it likely involves similar steps, such as the formation of an imidazole ring, followed by the introduction of a thioether linkage and subsequent attachment of an acetamide group.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be quite complex, with various substituents influencing the overall geometry and interactions within the crystal. For instance, in the case of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the molecule crystallizes with two independent molecules in the asymmetric unit, and the phenyl ring orientation varies slightly between the two molecules . This suggests that the compound may also exhibit polymorphism or different conformations depending on the crystal packing and intermolecular interactions, such as hydrogen bonding.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide moiety and any additional functional groups present. The thiazole and thiazolidine rings can also engage in reactions, particularly those involving nucleophilic attack at the sulfur atom. While the specific reactions of the compound are not detailed, it is reasonable to assume that it could undergo similar reactions, such as hydrolysis of the acetamide group or substitution reactions at the thioether sulfur.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can vary widely depending on their specific substituents. For example, the presence of a difluoromethoxy group in the compound suggests increased lipophilicity and potential for hydrogen bonding, which could affect solubility and bioavailability. The crystal structure analysis of related compounds indicates that hydrogen bonding plays a significant role in the solid-state structure, which could influence the compound's melting point, solubility, and stability .
科学的研究の応用
Novel Coordination Complexes and Antioxidant Activity
Research has synthesized pyrazole-acetamide derivatives, highlighting their role in forming coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Structural Characterization of Imidazole Derivatives
Studies have focused on the synthesis and structural analysis of imidazole derivatives, providing insights into their molecular configurations and interactions. This research is crucial for understanding the chemical properties and potential applications of these compounds in various biological contexts (Sethusankar et al., 2002).
Antimicrobial and Antifungal Activities
Imidazole derivatives targeting the dihydropteroate synthase enzyme have shown appreciable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as a new class of antibiotics, especially for resistant bacterial strains (Daraji et al., 2021).
特性
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3S/c1-14-3-5-16(6-4-14)19-12-26-23(33-13-21(30)27-20-11-15(2)32-28-20)29(19)17-7-9-18(10-8-17)31-22(24)25/h3-12,22H,13H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJWFXKHDBJAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2540096.png)
![3-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2540100.png)
![(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2540104.png)
![N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![3-[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2540106.png)
![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)

![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)
